molecular formula C15H12ClN3O B7556093 EDJ-MED-c8e7a002-11

EDJ-MED-c8e7a002-11

Cat. No.: B7556093
M. Wt: 285.73 g/mol
InChI Key: XQLGJCVMDCCABB-UHFFFAOYSA-N
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Description

EDJ-MED-c8e7a002-11 is a compound identified as part of the COVID Moonshot project, an international open-science discovery initiative aimed at developing inhibitors for the SARS-CoV-2 main protease. This protease is essential for viral replication, making it a promising target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EDJ-MED-c8e7a002-11 involves the use of 2-halo pyridine and other α-halogen substituted N-heterocycles. The reaction conditions typically include the use of metal catalysts and aryl bromides .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

EDJ-MED-c8e7a002-11 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

EDJ-MED-c8e7a002-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of EDJ-MED-c8e7a002-11 involves its binding to the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, thereby preventing the cleavage of viral polypeptides necessary for viral replication . The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral replication and protein processing.

Comparison with Similar Compounds

Similar Compounds

  • EDJ-MED-c8e7a002-1
  • EDJ-MED-e4b030d8-12
  • NAU-LAT-a5c7d7cb-10

Uniqueness

EDJ-MED-c8e7a002-11 is unique in its specific binding affinity and inhibitory activity against the SARS-CoV-2 main protease. Compared to similar compounds, it has shown significant potential in preliminary studies, making it a promising candidate for further development .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(1H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)9-14(20)17-15-12-6-1-2-7-13(12)18-19-15/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLGJCVMDCCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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